![molecular formula C12H14N4O2S B3008776 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)furan-3-carboxamide CAS No. 2034303-93-8](/img/structure/B3008776.png)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles bearing 1,2,3-triazole and piperidine ring has been synthesized in one step from amidoxime using Carbonyl diimidazole (CDI) and K(2)CO(3) .Molecular Structure Analysis
The InChI code for a similar compound, 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride, is 1S/C7H12N4S.ClH/c8-6-1-3-11(4-2-6)7-5-9-12-10-7;/h5-6H,1-4,8H2;1H .Physical And Chemical Properties Analysis
The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)furan-2-carboxamide” has a molecular weight of 278.33. A similar compound, 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride, has a molecular weight of 220.73 .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound has shown promising results in the field of anticancer research. A study found that certain analogues of the compound had comparable efficacy to doxorubicin, a common chemotherapy drug . The analogues D-1, D-6, D-15, and D-16 were found to have IC50 values ranging from 1 to 7 μM, which is close to the IC50 value of doxorubicin (0.5 μM) .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In preliminary screenings against Gram-positive and Gram-negative bacterial strains, the compound showed moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .
Antioxidant Potential
The compound has demonstrated antioxidant potential. In a DPPH assay, analogue D-16 was found to be the most potent derivative with an IC50 value of 22.3 µM, compared to the positive control, ascorbic acid, which had an IC50 value of 111.6 µM .
Anti-inflammatory Effect
Some derivatives of the compound have shown significant anti-inflammatory effects. In a study, three derivatives were found to inhibit paw edema by 77%, 76%, and 76% at 3 hours .
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives of the compound have been studied for their potential as anti-HIV-1 agents .
Kinase Inhibition
Wirkmechanismus
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to interact with various targets such as carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The sulfur atom of the thiadiazole ring is known to improve liposolubility, which is important for drugs active at the central nervous system level .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and various metabolic processes .
Result of Action
Given its potential to disrupt dna replication, it is likely that the compound could induce cell cycle arrest and apoptosis in cancer cells . Additionally, its potential anti-inflammatory properties suggest it could modulate immune responses .
Eigenschaften
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-12(9-3-6-18-8-9)14-10-1-4-16(5-2-10)11-7-13-19-15-11/h3,6-8,10H,1-2,4-5H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXVNYADVOOHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=COC=C2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.